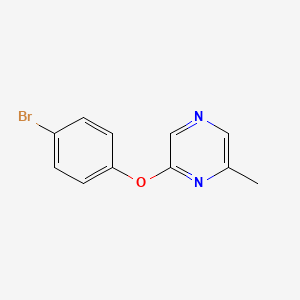

2-(4-Bromophenoxy)-6-methylpyrazine

Description

Historical Context and Evolution of Pyrazine-Based Chemical Entities in Medicinal Chemistry

The journey of pyrazine (B50134) and its derivatives in medicinal chemistry is a compelling narrative of discovery and innovation. nih.gov Pyrazines are a class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. nih.gov Initially identified in the 19th century, their therapeutic potential was not fully appreciated until much later. nih.gov A pivotal moment in the history of pyrazine-based drugs was the discovery of the antitubercular activity of pyrazinamide, a simple derivative. thegoodscentscompany.com This discovery catalyzed a surge in research, leading to the development of a diverse array of pyrazine-containing drugs with a wide spectrum of pharmacological activities.

Over the decades, the evolution of pyrazine-based medicinal chemistry has been marked by the strategic incorporation of this scaffold into more complex molecules. Researchers have successfully synthesized and evaluated numerous pyrazine derivatives, leading to clinically used pharmaceuticals for conditions ranging from cancer and infections to neurological disorders. nih.govnih.gov The World Health Organization's Model List of Essential Medicines has included several pyrazine-containing drugs, such as bortezomib (B1684674) (an anticancer agent) and amiloride (B1667095) (a diuretic), underscoring the profound impact of this heterocyclic system on modern medicine. nih.govacs.org The continuous exploration of pyrazine derivatives highlights their versatility and enduring importance in the quest for new and effective treatments. nih.gov

Structural Features and Pharmacological Relevance of Pyrazine Scaffolds

The pyrazine ring possesses distinct structural and electronic properties that make it a privileged scaffold in drug design. nih.govnih.gov As a six-membered aromatic heterocycle with two nitrogen atoms, it is electron-deficient. This electronic nature, coupled with its planarity, allows it to act as a bioisostere for other aromatic rings like benzene (B151609), pyridine, and pyrimidine (B1678525), offering a means to modulate a compound's physicochemical and pharmacokinetic properties. mdpi.com

The nitrogen atoms in the pyrazine ring are key to its pharmacological relevance. They can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors. mdpi.comnist.gov This ability to form strong binding interactions is a recurring theme in the mechanism of action of many pyrazine-containing drugs. For instance, in many kinase inhibitors, a pyrazine nitrogen atom forms a critical hydrogen bond within the hinge region of the kinase protein. mdpi.com

The pyrazine scaffold is a component of drugs with a wide array of biological activities, including:

Anticancer nih.gov

Antibacterial and Antitubercular nih.govnih.gov

Antiviral

Anti-inflammatory lifechemicals.comfrontiersin.org

Antidiabetic acs.org

Diuretic acs.org

The versatility of the pyrazine ring allows for substitution at its carbon positions, enabling the fine-tuning of a molecule's properties to optimize its activity, selectivity, and pharmacokinetic profile. This structural adaptability ensures that pyrazine derivatives will continue to be a fertile ground for the discovery of new therapeutic agents. researchgate.netnih.gov

Significance of Bromine and Phenoxy Moieties in Bioactive Compounds

The chemical structure of 2-(4-Bromophenoxy)-6-methylpyrazine is further distinguished by the presence of bromine and phenoxy groups, both of which are known to play significant roles in the activity of bioactive compounds.

The phenoxy group is a common feature in many approved drugs and is considered a privileged scaffold in medicinal chemistry. researchgate.netmdpi.com Its presence can influence a molecule's properties in several ways. The ether oxygen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions with biological targets. researchgate.net The incorporation of a phenoxy moiety can also impact a drug's pharmacokinetic profile. mdpi.com Numerous compounds containing a phenoxy group have demonstrated a wide range of biological activities, including neurological, anticancer, and antimicrobial effects. nih.govresearchgate.net

Bromine , a halogen, also imparts unique properties to a molecule. The introduction of a bromine atom can increase a compound's lipophilicity, which can enhance its ability to cross biological membranes. mdpi.com Bromine can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein. lifechemicals.com While organobromine compounds are less common in pharmaceuticals compared to their fluorinated or chlorinated counterparts, several brominated drugs have been successfully developed, including the anticancer agent pipobroman (B1677944) and the sedative brotizolam. Bromine's ability to modulate the electronic and steric properties of a molecule makes it a valuable tool in drug design.

Research Landscape and Underexplored Potential of this compound and Its Analogs

Despite the well-established importance of the pyrazine, phenoxy, and bromo- functionalities in medicinal chemistry, the specific compound This compound remains largely unexplored. A search of the scientific literature reveals a significant gap in our understanding of its synthesis, characterization, and biological activity. PubChem, a public chemical database, lists the compound, confirming its structural identity, but provides no associated research or bioassay data. nih.gov

This lack of dedicated research highlights the underexplored potential of this molecule. The combination of the pharmacologically active pyrazine core with a 4-bromophenoxy group presents a unique chemical space that warrants investigation. The known activities of analogous compounds provide a strong rationale for its study. For example, research on other substituted pyrazines and compounds containing a bromophenyl moiety has revealed promising antibacterial and anticancer activities.

The exploration of this compound and its analogs could lead to the discovery of new lead compounds for various therapeutic areas. Given the diverse biological roles of its constituent parts, this compound could be a candidate for screening in a wide range of assays, including those for anticancer, antimicrobial, and neurological activities. The development of efficient synthetic routes to this and related compounds would be the first crucial step in unlocking their therapeutic potential. The study of such underexplored chemical scaffolds is essential for the continued advancement of drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-6-13-7-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZHVPRWFQZLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640397 | |

| Record name | 2-(4-Bromophenoxy)-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-62-9 | |

| Record name | 2-(4-Bromophenoxy)-6-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenoxy)-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Bromophenoxy 6 Methylpyrazine

Strategic Approaches for the Synthesis of the 2-(4-Bromophenoxy)-6-methylpyrazine Core

The assembly of the this compound scaffold necessitates a carefully planned synthetic sequence, focusing on the regioselective formation of the pyrazine (B50134) ring, the strategic introduction of the 4-bromophenoxy moiety, and the precise placement of the methyl group.

Regioselective Construction of the Pyrazine Ring System

The formation of the pyrazine ring is a foundational step in the synthesis of the target molecule. Pyrazine synthesis often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation. researchgate.net For substituted pyrazines, achieving the desired regiochemistry is paramount. One common strategy involves the reaction of a diamine with a diol in the gas phase over a catalyst. For instance, 2-methylpyrazine (B48319) can be produced by reacting ethylene (B1197577) diamine with propylene (B89431) glycol. google.com

Another approach to regioselective pyrazine synthesis is the condensation of allylamines with α-oximido carbonyl compounds. researchgate.net This method leads to the formation of imines which, after isomerization and subsequent thermal electrocyclization-aromatization, yield the desired pyrazine. researchgate.net The choice of starting materials and reaction conditions is critical to direct the cyclization and achieve the desired substitution pattern on the pyrazine ring.

Introduction of the 4-Bromophenoxy Substituent via Etherification or Related Couplings

With the pyrazine core established, the next critical step is the introduction of the 4-bromophenoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org The Ullmann reaction, a classic method for forming aryl ethers, involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.orgsemanticscholar.org

A common precursor for this step is 2-chloro-6-methylpyrazine (B130241). nih.gov The reaction of 2-chloro-6-methylpyrazine with 4-bromophenol, facilitated by a base such as potassium carbonate or cesium carbonate, and a copper catalyst (e.g., copper(I) iodide), leads to the formation of the desired ether linkage. wikipedia.orgsemanticscholar.org Modern variations of the Ullmann reaction may employ soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgsemanticscholar.org The reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than aryl bromides or chlorides. wikipedia.org

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents | Product |

| 2-Chloro-6-methylpyrazine | 4-Bromophenol | Ullmann Condensation | CuI, K2CO3 | This compound |

| 2-Bromo-6-methylpyrazine | 4-Bromophenol | Ullmann Condensation | CuI, Cs2CO3 | This compound |

Specific Methods for Methyl Group Incorporation at Position 6 of the Pyrazine Ring

The incorporation of a methyl group at the 6-position of the pyrazine ring can be accomplished through several synthetic routes. One direct method involves starting with a precursor that already contains the methyl group, such as 2-amino-6-methylpyrazine or 2-hydroxy-6-methylpyrazine, which can then be converted to 2-chloro-6-methylpyrazine for subsequent etherification.

Alternatively, the methyl group can be introduced onto a pre-formed pyrazine ring. A notable method is the palladium-catalyzed coupling reaction of a chloropyrazine with trimethylaluminum (B3029685). semanticscholar.org This approach has been shown to be effective for the methylation of various chloropyrazines, affording the corresponding methylpyrazines in excellent yields. semanticscholar.org For example, the reaction of 2,6-dichloropyrazine (B21018) with trimethylaluminum in the presence of a palladium catalyst can yield 2-chloro-6-methylpyrazine. semanticscholar.orgprepchem.com

Another strategy involves the dehydrocyclization of crude glycerol (B35011) with ethylene diamine over a metal chromite catalyst to produce 2-methylpyrazine. mdpi.com This product can then be halogenated to provide the necessary precursor for the etherification step.

Synthesis of Structurally Modified Analogs and Derivatives

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogs. These modifications can be systematically introduced on the bromophenyl moiety or the phenoxy linker, leading to compounds with potentially altered physicochemical and biological properties.

Systematic Variations on the Bromophenyl Moiety and Their Synthetic Routes

The bromophenyl group presents a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The bromine atom can be replaced with different functional groups through reactions such as Suzuki, Stille, or Sonogashira couplings. For instance, a Suzuki coupling reaction with an appropriate boronic acid can introduce various aryl or heteroaryl groups in place of the bromine.

Systematic variations can also be achieved by starting with substituted phenols in the initial etherification step. The reaction of 2-chloro-6-methylpyrazine with a range of substituted phenols (e.g., those bearing methyl, methoxy, or nitro groups) under Ullmann conditions would yield a series of analogs with different substitution patterns on the phenyl ring. researchgate.net The electronic nature of the substituent on the phenol (B47542) can influence the reaction rate and yield.

| 2-Chloro-6-methylpyrazine Reacts With: | Resulting Analog |

| 4-Fluorophenol | 2-(4-Fluorophenoxy)-6-methylpyrazine |

| 4-Methoxyphenol | 2-(4-Methoxyphenoxy)-6-methylpyrazine |

| 4-Nitrophenol | 2-(4-Nitrophenoxy)-6-methylpyrazine |

| 3-Bromophenol | 2-(3-Bromophenoxy)-6-methylpyrazine |

Modifications and Substitutions on the Phenoxy Linker

The phenoxy linker itself can be a target for structural modification. While direct modification of the ether oxygen is challenging, the synthetic strategy can be adapted to incorporate different linkers. For example, replacing the oxygen atom with a sulfur atom to create a thioether linkage can be achieved by reacting 2-chloro-6-methylpyrazine with 4-bromothiophenol. This would proceed via a similar copper-catalyzed coupling reaction. wikipedia.org

Furthermore, the aromatic nature of the linker can be altered. Instead of a phenoxy group, other aromatic or heteroaromatic systems can be introduced. For instance, using a substituted hydroxypyridine in the coupling reaction would lead to a pyridyloxypyrazine derivative. mdpi.com The flexibility of the synthetic routes allows for the exploration of a wide chemical space around the core 2-(phenoxy)-6-methylpyrazine scaffold. acs.org

Derivatization Strategies on the Pyrazine Core and Methyl Group

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a library of analogues. The primary sites for derivatization are the aryl bromide on the phenoxy group, which is electronically connected to the pyrazine core, and the methyl group attached to the pyrazine ring.

The bromine atom on the phenoxy ring serves as a versatile handle for introducing structural diversity, most notably through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. mdpi.com In this strategy, the bromo-substituent is reacted with various aryl boronic acids in the presence of a palladium catalyst and a base. mdpi.com This allows for the introduction of a wide range of substituted and unsubstituted aryl or heteroaryl groups at this position.

A general scheme for the Suzuki coupling derivatization is as follows:

Reaction Scheme: Suzuki Coupling of this compound A general representation of the Suzuki coupling reaction where the bromo group is replaced by an 'R' group from an organoboron reagent.

The conditions for such reactions typically involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a solvent system like a mixture of 1,4-dioxane (B91453) and water, with heating. mdpi.comresearchgate.net

Table 1: Examples of Potential Derivatives via Suzuki Coupling This interactive table showcases potential derivatives of this compound using different aryl boronic acids.

| Aryl Boronic Acid | Potential Product Name |

| Phenylboronic acid | 2-(Biphenyl-4-yloxy)-6-methylpyrazine |

| 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-4-yloxy)-6-methylpyrazine |

| 3-Pyridinylboronic acid | 6-Methyl-2-(4-(pyridin-3-yl)phenoxy)pyrazine |

| 2-Thienylboronic acid | 6-Methyl-2-(4-(thiophen-2-yl)phenoxy)pyrazine |

The methyl group on the pyrazine ring can also be functionalized. A common strategy for activating such a methyl group is through radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net This reaction converts the methyl group to a bromomethyl group (-CH₂Br).

The resulting 2-(bromomethyl) derivative is a highly reactive intermediate that can participate in various nucleophilic substitution reactions. This allows for the introduction of a range of functional groups, including:

Hydroxymethyl: via hydrolysis.

Alkoxymethyl: via reaction with alkoxides.

Aminomethyl: via reaction with amines.

Cyanomethyl: via reaction with cyanide salts.

This two-step sequence significantly expands the range of accessible derivatives from the parent compound. researchgate.net

Optimization of Synthetic Conditions and Green Chemistry Considerations

The efficiency, cost-effectiveness, and environmental impact of synthesizing this compound and its derivatives are critical considerations. Optimization focuses on maximizing yield and purity, while green chemistry principles aim to reduce waste and hazard. nih.gov

The synthesis of the parent compound, likely proceeding through a nucleophilic aromatic substitution (SNAr) between a halopyrazine (e.g., 2-chloro-6-methylpyrazine) and 4-bromophenol, can be optimized by screening various parameters. Similarly, subsequent derivatization reactions like the Suzuki coupling require fine-tuning.

Key parameters for optimization include:

Base: The choice and amount of base can significantly affect reaction rates and yields.

Catalyst/Ligand: For cross-coupling reactions, screening different palladium sources and phosphine (B1218219) ligands is crucial.

Solvent: The solvent can influence solubility, reaction temperature, and reaction pathway.

Temperature: Optimizing the temperature can improve reaction kinetics while minimizing byproduct formation.

Table 2: Parameter Screening for Synthesis Optimization (Illustrative) This table provides an example of how reaction conditions for a Suzuki coupling could be systematically varied to find the optimal outcome.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | (Result) |

| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | (Result) |

| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | (Result) |

| 4 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | (Result) |

| 5 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 70 | (Result) |

Applying the principles of green chemistry can make the synthesis of pyrazine derivatives more sustainable. nih.govuni-saarland.de

Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product (high atom economy) is a primary goal. semanticscholar.org One-pot or tandem reactions, where multiple transformations occur in the same vessel without isolating intermediates, are an effective strategy to reduce solvent waste and energy consumption associated with purification steps. nih.govresearchgate.net

Safer Solvents and Reagents: Efforts are made to replace hazardous solvents like dioxane or chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical fluids. uni-saarland.de For instance, developing aqueous conditions for cross-coupling reactions is a significant area of research. nih.gov

Energy Efficiency: The use of alternative energy sources like microwave irradiation or sonication can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. uni-saarland.de

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. researchgate.net Efforts in green chemistry focus on developing highly efficient and recyclable catalysts to minimize waste. For instance, moving from homogeneous palladium catalysts that can be difficult to remove from the product to heterogeneous or nano-catalysts that can be easily recovered and reused is a key objective.

By integrating these optimization and green chemistry strategies, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 4 Bromophenoxy 6 Methylpyrazine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. A complete NMR analysis, including ¹H, ¹³C, and various 2D-NMR experiments, would be required for the unambiguous assignment of all proton and carbon signals in 2-(4-Bromophenoxy)-6-methylpyrazine.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl group and the aromatic protons on both the pyrazine (B50134) and bromophenoxy rings. The methyl group protons would likely appear as a singlet in the upfield region of the spectrum. The protons on the pyrazine ring would exhibit chemical shifts and coupling patterns characteristic of a substituted pyrazine system. The protons on the 4-bromophenoxy group would likely appear as a set of two doublets, typical of a 1,4-disubstituted benzene (B151609) ring, due to the symmetry of the moiety.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. It would be expected to show signals for the methyl carbon, the carbons of the pyrazine ring, and the carbons of the bromophenoxy group. The chemical shifts of these carbons would be influenced by their local electronic environment.

2D-NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish connectivity within the molecule, a suite of 2D-NMR experiments would be necessary. These would include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling relationships within the pyrazine and bromophenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the connectivity between the pyrazine and bromophenoxy moieties through the ether linkage.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data Note: The following table is a prediction based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.5 | ~20-25 |

| Pyrazine-H3 | ~8.0-8.2 | ~135-145 |

| Pyrazine-H5 | ~8.0-8.2 | ~135-145 |

| Bromophenoxy-H2'/H6' | ~7.5-7.7 (d) | ~130-135 |

| Bromophenoxy-H3'/H5' | ~6.9-7.1 (d) | ~120-125 |

| Pyrazine-C2 | - | ~155-165 |

| Pyrazine-C6 | - | ~150-160 |

| Bromophenoxy-C1' | - | ~150-155 |

| Bromophenoxy-C4' | - | ~115-120 |

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Functional Group Identification and Molecular Formula Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methyl groups, C=N and C=C stretching vibrations characteristic of the pyrazine ring, and a prominent C-O-C stretching band for the ether linkage. The presence of the bromine atom would be indicated by a C-Br stretching vibration in the fingerprint region of the spectrum.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the precise molecular formula of a compound. By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of this compound. The expected exact mass for the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be compared to the calculated value for C₁₁H₉BrN₂O to confirm the molecular formula. The isotopic pattern resulting from the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) would also be a key feature in the mass spectrum.

Interactive Data Table: Expected Spectroscopic Data

| Technique | Expected Observations |

| IR (cm⁻¹) | ~3050-3100 (Aromatic C-H stretch), ~2920-2980 (Methyl C-H stretch), ~1550-1600 (C=N, C=C stretch), ~1200-1250 (Aryl-O-C stretch), ~500-600 (C-Br stretch) |

| HRMS | Calculated exact mass for C₁₁H₉⁷⁹BrN₂O: 263.9901; for C₁₁H₉⁸¹BrN₂O: 265.9881. The spectrum would show two peaks of nearly equal intensity for the molecular ion, separated by approximately 2 m/z units. |

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The crystal structure determination would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planar nature of the pyrazine and bromophenoxy rings and reveal the conformation around the C-O ether linkage. The analysis would also detail the intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the solid state.

Interactive Data Table: Hypothetical Crystallographic Data Note: This table presents hypothetical data that would be obtained from an X-ray crystallographic analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~10-12 |

| c (Å) | ~15-17 |

| β (°) | ~95-105 |

| Volume (ų) | ~1200-1500 |

| Z | 4 |

| Dihedral Angle (C-O-C-C) | ~110-130° |

Computational Chemistry and Molecular Modeling Studies of 2 4 Bromophenoxy 6 Methylpyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For a molecule like 2-(4-Bromophenoxy)-6-methylpyrazine, DFT calculations would typically be employed to determine several key quantum chemical parameters.

Key DFT-Calculated Parameters:

| Parameter | Description | Relevance to this compound |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the first vacant orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) Map | A 3D plot that visualizes the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. |

These parameters are crucial for predicting how this compound might behave in chemical reactions and how it could interact with biological macromolecules.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand (like this compound) to the active site of a target protein.

The process involves:

Preparation of the Ligand and Receptor: Obtaining or creating 3D structures of both the ligand and the target protein.

Docking Algorithm: Using a scoring function to explore various binding poses and rank them based on their predicted binding affinity.

Analysis of Results: Visualizing the top-ranked poses to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A hypothetical molecular docking study of this compound against a specific protein target would yield data on its binding energy and the specific amino acid residues involved in the interaction.

Hypothetical Docking Results Table:

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Example Kinase | -8.5 | Tyr123, Leu45, Val67 | Hydrogen Bond, Hydrophobic |

| Example Receptor | -7.9 | Phe89, Trp101, Ala23 | Pi-Pi Stacking, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.

Developing a QSAR model for a series of compounds including this compound would involve:

Data Set Collection: Assembling a group of structurally related molecules with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of this compound and guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For the this compound-protein complex predicted by molecular docking, an MD simulation would provide insights into:

Conformational Dynamics: How the ligand and protein structures fluctuate and change shape over time.

Binding Stability: The stability of the ligand-protein complex, often assessed by calculating the root-mean-square deviation (RMSD) of the ligand from its initial docked pose.

Interaction Analysis: How intermolecular interactions, such as hydrogen bonds, evolve and persist throughout the simulation.

MD simulations offer a more dynamic and realistic view of the binding event compared to the static picture provided by molecular docking, helping to confirm the stability of the predicted binding mode.

Biological and Pharmacological Investigations of 2 4 Bromophenoxy 6 Methylpyrazine and Its Analogs Pre Clinical and Mechanistic Focus

Anticancer Activity Profiling

The evaluation of 2-(4-Bromophenoxy)-6-methylpyrazine and related compounds has uncovered promising anticancer potential, characterized by their ability to inhibit cancer cell growth and induce programmed cell death through various molecular mechanisms.

In vitro Cytostatic and Apoptosis-Inducing Effects on Cancer Cell Lines

A number of studies have demonstrated the cytostatic and apoptosis-inducing effects of analogs of this compound in various human cancer cell lines. For instance, a simplified monocyclic class of cytotoxic agents, 4-amino-2H-pyran-2-one (APO) analogs, which share some structural similarities, have shown significant tumor cell growth inhibitory activity. unc.edu One particular analog, 28 (4′-Br), exhibited notable inhibition against a panel of human cancer cell lines including A549 (non-small cell lung cancer), DU145 (prostate cancer), KB (nasopharyngeal carcinoma), and a vincristine-resistant subline (KB-VIN). unc.edu

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. nih.gov Research on related compounds has shown that they can trigger apoptosis in cancer cells. For example, treatment of SMMC-7721 cells with a related chalcone (B49325) derivative led to chromatin condensation and fragmentation, characteristic features of apoptosis. nih.gov This was further evidenced by the appearance of a sub-G1 peak in flow cytometry analysis, indicating the presence of apoptotic cells with fragmented DNA. nih.gov While direct studies on this compound are limited in this specific context, the activity of its analogs suggests that this class of compounds may share similar apoptosis-inducing capabilities.

Table 1: In vitro Anticancer Activity of Selected Analogs

| Compound/Analog | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Analog 28 (4′-Br) | A549, DU145, KB, KB-VIN | Significant Inhibition | unc.edu |

| DMC (chalcone) | SMMC-7721 | Apoptosis Induction | nih.gov |

This table is for illustrative purposes and highlights the activity of structurally related compounds.

In vivo Efficacy in Pre-clinical Animal Models of Cancer

The translation of in vitro anticancer activity to in vivo efficacy is a critical step in drug development. While specific in vivo studies on this compound are not prominently reported, research on structurally related compounds has shown promising results in preclinical animal models. For instance, metapristone, a metabolite of mifepristone, demonstrated significant attenuation of pulmonary metastatic development in a melanoma mouse model. nih.gov Another study on a 4-ethyl analog of a related compound showed significant and selective anti-breast cancer activity both in vitro and in vivo. unc.edu These findings underscore the potential of this class of compounds to exhibit anticancer effects in a whole-organism setting, warranting further investigation into the in vivo efficacy of this compound itself.

Antimicrobial and Antiparasitic Efficacy

In addition to their anticancer potential, this compound and its analogs have been investigated for their ability to combat microbial and parasitic infections.

In vitro Antibacterial and Antifungal Activity Spectrum

The pyrazine (B50134) scaffold is a component of several clinically approved antibacterial agents. mdpi.com Studies on various pyrazine derivatives have revealed a broad spectrum of antibacterial and antifungal activity. For instance, pyrazine carboxamides have been synthesized and evaluated for their antibacterial activities against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com

Derivatives of 1,2,4-triazole, which also feature a heterocyclic core, have demonstrated both antimicrobial and antifungal properties. zsmu.edu.ua Studies on these compounds have shown activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. zsmu.edu.ua The structure-activity relationship studies indicated that the nature and position of substituents on the heterocyclic ring significantly influence the antimicrobial and antifungal effects. zsmu.edu.ua While direct data on this compound is limited, the established antimicrobial potential of the broader pyrazine and triazole families suggests that it may also possess such activities.

Table 2: Antimicrobial Activity of Structurally Related Compound Classes

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| Pyrazine Carboxamides | XDR-S. Typhi | Antibacterial | mdpi.com |

| 1,2,4-Triazole Derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans | Antimicrobial & Antifungal | zsmu.edu.ua |

Evaluation of Antimalarial (Anti-plasmodial) Potential

Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health issue, and there is an urgent need for new antimalarial agents. nih.gov Research has explored the antimalarial potential of various heterocyclic compounds. A series of 6-hetaryloxy benzoxaboroles, which share a similar structural motif of an aryl ether linkage to a heterocyclic ring, were designed and synthesized to investigate their antimalarial activity. nih.gov These compounds demonstrated potent activity against cultured P. falciparum strains. nih.gov

Furthermore, a derivative containing a 2-bromo-6-methylpyridine (B113505) core, structurally related to the pyrazine in the title compound, was synthesized as part of an effort to develop dual-activity antimalarial agents targeting both asexual and sexual stages of the parasite. unisi.it These findings highlight the potential of pyrazine and related heterocyclic structures as a scaffold for the development of novel antimalarial drugs.

Antitubercular Activity against Drug-Sensitive and Resistant Mycobacterium Strains

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis presents a formidable challenge to global public health, necessitating the discovery of novel antitubercular agents. MDR-TB is characterized by resistance to at least isoniazid (B1672263) and rifampicin, the two most potent first-line anti-TB drugs. XDR-TB exhibits further resistance to fluoroquinolones and at least one of the second-line injectable drugs.

The development of drug resistance in M. tuberculosis primarily occurs through chromosomal mutations that can alter the drug's target protein, prevent drug activation, or increase drug efflux. This evolutionary process underscores the need for compounds with novel mechanisms of action that can bypass existing resistance pathways.

Although direct studies on the antitubercular activity of This compound are not found in the reviewed scientific literature, pyrazine-containing compounds are a cornerstone of tuberculosis treatment. Pyrazinamide, a pyrazine derivative, is a critical first-line drug, particularly effective against semi-dormant bacilli in acidic environments. This suggests that the pyrazine scaffold is a valuable starting point for the development of new antitubercular agents. Similarly, various halogenated compounds have demonstrated potent antimicrobial properties. However, without specific experimental data, the efficacy of This compound against drug-sensitive or resistant Mycobacterium strains remains speculative.

Assessment of Anti-Trypanosomal Effects

Trypanosomiasis, including African Trypanosomiasis (sleeping sickness) and American Trypanosomiasis (Chagas disease), continues to be a significant health issue in many parts of the world. The current treatments are often limited by toxicity and developing resistance, driving the search for new therapeutic agents.

A comprehensive search of scientific databases did not yield specific studies evaluating the anti-trypanosomal effects of This compound or its close analogs. The investigation of novel heterocyclic compounds for activity against Trypanosoma species is an active area of research, but specific data for this particular compound is not currently available.

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are interconnected pathological processes that contribute to a wide range of chronic diseases. Antioxidants can neutralize reactive oxygen species (ROS), while anti-inflammatory agents can modulate the body's inflammatory response.

Natural bromophenols, which are secondary metabolites found in marine algae, have been noted for their biological activities, including antioxidant and anti-inflammatory effects. These compounds can ameliorate oxidative damage and reduce the production of inflammatory markers. The presence of a bromophenol group in This compound suggests that it could potentially exhibit similar properties. Phenolic compounds, in general, are recognized for their antioxidant capabilities due to their ability to scavenge free radicals.

However, no specific in vitro or in vivo studies were found that have directly assessed the anti-inflammatory or antioxidant potential of This compound . Therefore, any such activity is purely theoretical at this point and would require experimental validation.

Exploration of Other Pharmacological Activities (e.g., Anti-diabetic, Neuroprotection)

The structural features of This compound may suggest other potential pharmacological activities, such as anti-diabetic and neuroprotective effects, which are areas of significant research interest.

Anti-diabetic Activity: Research into new anti-diabetic drugs is ongoing, with a focus on various molecular targets. While some bromophenol derivatives have been investigated for their potential anti-diabetic activity, there is no direct evidence in the literature to suggest that This compound has been studied for this purpose.

Neuroprotection: Neurodegenerative diseases like Alzheimer's are a major health concern, and there is a critical need for neuroprotective therapies. Some anti-diabetic medications, such as GLP-1 receptor agonists and DPP-4 inhibitors, have shown potential neuroprotective effects by reducing neuroinflammation, amyloid plaque burden, and neuronal apoptosis. Although there is a conceptual link between metabolic health and neurodegeneration, no studies have specifically investigated This compound for neuroprotective properties.

Structure Activity Relationship Sar Studies and Lead Optimization for 2 4 Bromophenoxy 6 Methylpyrazine Derivatives

Elucidation of the Role of Bromine Substitution on Biological Activity and Selectivity

The presence and position of halogen atoms, such as bromine, on a drug molecule can significantly influence its biological profile. In the case of 2-(4-Bromophenoxy)-6-methylpyrazine derivatives, the bromine atom at the 4-position of the phenoxy ring plays a critical role in modulating activity and selectivity.

| Compound/Derivative | Modification | Effect on Biological Activity |

| This compound | Parent Compound | Baseline activity |

| Analog with Chlorine at 4-position | Substitution of Bromine with Chlorine | May alter potency and selectivity due to different size and electronegativity |

| Analog without Halogen at 4-position | Removal of Bromine | Often leads to a significant decrease in activity, highlighting the importance of the halogen |

Influence of the Phenoxy Linker on Binding Interactions and Pharmacological Efficacy

The geometry of the phenoxy linker, including the torsion angles between the aromatic rings, dictates the spatial orientation of the key pharmacophoric groups. mdpi.com This, in turn, influences how the molecule fits into the binding site of a receptor or enzyme. The ether oxygen of the phenoxy group can act as a hydrogen bond acceptor, forming important interactions with amino acid residues in the target protein.

| Linker Modification | Potential Impact on Binding and Efficacy |

| Replacement of ether oxygen with sulfur (thiophenoxy) | Alters bond angles, length, and electronic properties, potentially changing binding mode and potency. |

| Introduction of substituents on the phenoxy ring | Can influence electronic properties and create new interaction points or steric clashes within the binding site. |

| Altering the point of attachment on the phenoxy ring | Changes the overall geometry of the molecule, likely affecting how it fits into the target's binding pocket. |

Impact of Substituents on the Pyrazine (B50134) Ring (e.g., methyl group effects) on the Activity Profile

The pyrazine ring is a core component of many biologically active molecules, and its substitution pattern plays a significant role in defining their pharmacological properties. nih.govmdpi.comtandfonline.com In this compound, the methyl group at the 6-position is a key determinant of its activity profile.

The methyl group can influence the molecule's properties in several ways. Sterically, it can affect the conformation of the molecule and its ability to bind to a target. A bulky substituent might prevent the molecule from adopting the optimal conformation for binding, or it could lead to steric clashes within the binding site. Electronically, the methyl group is weakly electron-donating, which can modulate the electron density of the pyrazine ring and influence its reactivity and binding characteristics.

Furthermore, the methyl group can impact the metabolic stability of the compound. It can serve as a site for oxidative metabolism by cytochrome P450 enzymes. Modifying or replacing the methyl group can therefore be a strategy to improve the pharmacokinetic properties of the molecule. For example, replacing it with a trifluoromethyl group could block metabolism at that position and also alter the electronic properties of the pyrazine ring.

| Pyrazine Ring Substituent | Potential Effect on Activity Profile |

| Methyl group (as in parent compound) | Provides a certain steric and electronic profile contributing to the baseline activity. |

| Hydrogen (demethylation) | Reduces steric bulk, which could either improve or worsen binding depending on the target. |

| Ethyl group | Increases steric bulk, potentially leading to a decrease in activity due to steric hindrance. |

| Trifluoromethyl group | Electron-withdrawing, which alters the electronic character of the pyrazine ring and can block metabolism. |

Identification of Critical Pharmacophoric Features and Key Structural Modulators of Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, several key pharmacophoric features have been identified through SAR studies.

The critical pharmacophoric elements generally include:

The pyrazine ring: This nitrogen-containing heterocycle is often essential for activity, potentially participating in hydrogen bonding or π-π stacking interactions. nih.gov

The 4-bromophenyl group: The bromine atom is a key feature, likely involved in hydrophobic or halogen bonding interactions. The phenyl ring itself can engage in hydrophobic or π-stacking interactions.

The methyl group on the pyrazine ring: This group contributes to the steric and electronic profile of the molecule and can be a key modulator of activity.

Structural modifications at any of these positions can lead to significant changes in biological activity. For example, replacing the pyrazine ring with a different heterocycle, such as a pyrimidine (B1678525) or a pyridine, would likely have a profound impact on the compound's activity. Similarly, altering the substituent on the phenyl ring or modifying the linker can be used to fine-tune the potency and selectivity of the molecule.

| Pharmacophoric Feature | Key Role in Activity | Example of Structural Modulation |

| Pyrazine Ring | Core scaffold, potential for H-bonding and π-stacking | Replacement with other heterocycles (e.g., pyridine, pyrimidine) |

| 4-Bromophenyl Group | Hydrophobic and halogen bonding interactions | Substitution of bromine with other halogens or functional groups |

| Phenoxy Linker | Correct positioning of aromatic rings, H-bond acceptor | Altering the linker length or replacing the ether oxygen |

| 6-Methyl Group | Steric and electronic effects, metabolic stability | Replacement with other alkyl or electron-withdrawing groups |

Rational Design Strategies for Potency, Selectivity, and Bioavailability Enhancement

Based on the SAR insights gained from studying this compound and its derivatives, several rational design strategies can be employed to enhance their therapeutic potential. These strategies aim to improve potency, selectivity, and bioavailability.

To enhance potency, one might focus on optimizing the interactions with the target protein. This could involve introducing substituents that can form additional hydrogen bonds, halogen bonds, or hydrophobic interactions within the binding site. For example, if the binding pocket has a small hydrophobic pocket, extending an alkyl chain on the pyrazine ring could increase potency.

To improve selectivity, the focus would be on exploiting the differences between the target protein and other related proteins. This might involve introducing bulky groups that are accommodated by the target's binding site but cause steric clashes in the binding sites of off-target proteins. Alternatively, one could introduce polar groups that can interact with specific amino acid residues present only in the target protein.

To enhance bioavailability, modifications are often made to improve the molecule's physicochemical properties, such as solubility and metabolic stability. Replacing metabolically labile groups, such as the methyl group, with more stable alternatives can increase the half-life of the compound. Introducing polar groups can improve solubility, which is often a key factor for oral absorption.

| Design Strategy | Objective | Example Modification |

| Bioisosteric Replacement | Improve potency, selectivity, or pharmacokinetics | Replacing the bromine atom with a trifluoromethyl group to alter electronic properties and block metabolism. |

| Structure-Based Drug Design | Enhance potency and selectivity | Using the 3D structure of the target protein to design new derivatives with improved binding interactions. |

| Scaffold Hopping | Explore new chemical space and improve properties | Replacing the pyrazine ring with a different heterocyclic scaffold while maintaining the key pharmacophoric features. |

| Prodrug Approach | Improve bioavailability | Attaching a labile promoiety to the molecule that is cleaved in vivo to release the active drug. |

By systematically applying these rational design strategies, medicinal chemists can build upon the foundational knowledge of the SAR of this compound to develop new and improved therapeutic agents.

Medicinal Chemistry Implications and Future Research Directions

Prospects for the Development of Novel Therapeutic Agents based on the 2-(4-Bromophenoxy)-6-methylpyrazine Scaffold

The this compound scaffold holds potential for the development of novel therapeutic agents due to the established biological significance of its core components. Pyrazine (B50134) derivatives are integral to numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding affinity.

The presence of a 4-bromophenoxy moiety further enhances the therapeutic potential. The bromine atom can act as a hydrogen bond acceptor and its lipophilicity can influence the compound's ability to cross cellular membranes. Furthermore, the phenoxy group provides a linker that can be modified to alter the compound's flexibility and orientation when binding to a target. The methyl group on the pyrazine ring can also contribute to binding affinity through hydrophobic interactions and can influence the metabolic stability of the compound.

While direct biological activity data for this compound is not extensively documented in publicly available literature, the structural alerts within the molecule suggest that it could be a valuable starting point for the design of new drugs. For instance, related pyrazine carboxamides have been synthesized and evaluated for their antibacterial and enzymatic inhibitory activities. mdpi.com Specifically, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have shown activity against extensively drug-resistant Salmonella Typhi and as alkaline phosphatase inhibitors. mdpi.com These findings suggest that the broader class of brominated pyrazine derivatives warrants further investigation for infectious diseases and other therapeutic areas.

Strategies for Targeted Drug Design and Optimization of Analogs

Targeted drug design for analogs of this compound would involve a systematic exploration of its structure-activity relationships (SAR). The goal is to optimize the compound's potency, selectivity, and pharmacokinetic properties. Key strategies would include:

Modification of the Pyrazine Ring: Introduction of different substituents on the pyrazine ring can modulate its electronic properties and steric profile. For example, replacing the methyl group with other alkyl or aryl groups could enhance binding to specific protein pockets.

Variation of the Phenoxy Group Linker: The ether linkage of the phenoxy group can be replaced with other functional groups, such as an amine, amide, or thioether, to alter the compound's flexibility and hydrogen bonding capacity.

Exploration of the Bromine Atom's Position and Identity: The bromine atom at the para position of the phenyl ring can be moved to the ortho or meta positions to probe different binding interactions. Furthermore, replacing bromine with other halogens (fluorine, chlorine, or iodine) or with other electron-withdrawing or electron-donating groups can fine-tune the electronic and steric properties of the molecule.

A hypothetical SAR study for this compound analogs could explore modifications at these key positions to improve a desired biological activity. The following table illustrates a potential strategy for analog design and the anticipated impact on properties.

| Analog | Modification | Rationale | Predicted Outcome |

| Analog 1 | Replace 4-Bromo with 4-Chloro | Investigate the effect of a smaller halogen on binding affinity. | Potentially altered binding affinity and selectivity. |

| Analog 2 | Replace 4-Bromo with 4-Trifluoromethyl | Introduce a strong electron-withdrawing group to modulate electronic interactions. | Enhanced metabolic stability and altered target binding. |

| Analog 3 | Replace 6-Methyl with 6-Ethyl | Explore the impact of a larger alkyl group on hydrophobic interactions. | Increased lipophilicity and potentially improved cell permeability. |

| Analog 4 | Introduce a hydroxyl group on the phenyl ring | Add a hydrogen bond donor to enhance target interactions. | Improved solubility and potential for new hydrogen bonding interactions. |

This table is for illustrative purposes and the predicted outcomes are hypothetical.

Investigation into Polypharmacology and Multi-Targeting Approaches

A strategy for developing multi-target drugs from this scaffold could involve designing analogs that are intentionally promiscuous, targeting several key proteins in a disease pathway. For example, in cancer therapy, a single compound that inhibits both a key signaling kinase and a protein involved in angiogenesis could be more effective than a highly selective single-target drug. nih.gov

The design of such multi-target agents often involves combining pharmacophores from known inhibitors of the desired targets. nih.govrsc.org Starting with the this compound core, medicinal chemists could incorporate structural features known to confer affinity for other relevant targets.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Drug Discovery

The discovery and development of novel therapeutic agents from the this compound scaffold can be significantly accelerated by integrating advanced computational and experimental methodologies.

Computational Approaches:

Molecular Docking: In silico docking studies can be used to predict the binding modes of this compound and its analogs to various protein targets. nih.gov This can help prioritize which analogs to synthesize and test, saving time and resources.

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against known protein targets to identify potential hits.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions involved.

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

Experimental Methodologies:

High-Throughput Screening (HTS): HTS can be used to rapidly screen a library of this compound analogs against a panel of biological targets to identify active compounds.

Structure-Based Drug Design (SBDD): Once a promising hit is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target. This structural information is invaluable for guiding the rational design of more potent and selective analogs.

Synthesis of Focused Libraries: Based on initial screening results and computational predictions, focused libraries of analogs can be synthesized to systematically explore the SAR. tsijournals.commdpi.comnih.gov

The following table outlines how these integrated methodologies could be applied in a drug discovery workflow for this scaffold.

| Methodology | Application | Expected Output |

| Virtual Screening | Screen a virtual library of pyrazine derivatives against a panel of kinase targets. | A list of potential hit compounds with predicted binding affinities. |

| High-Throughput Screening | Experimentally test the hit compounds from virtual screening for their inhibitory activity. | Confirmed active compounds with initial IC50 values. |

| Molecular Docking and MD Simulations | Model the binding of the most potent hits to their target kinases. | Understanding of the binding mode and key interactions. |

| Structure-Based Drug Design | Synthesize and test a focused library of analogs based on the docking models. | Optimized lead compounds with improved potency and selectivity. |

| In vitro ADMET Assays | Profile the lead compounds for their metabolic stability, permeability, and potential toxicity. | A lead candidate with a favorable drug-like profile for further development. |

This table represents a generalized workflow and specific details may vary depending on the therapeutic target.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Bromophenoxy)-6-methylpyrazine?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate can be refluxed with intermediate precursors in ethanol, followed by crystallization for purification (yield ~67%) . Another route involves fusing bromophenoxy-containing hydrazides with triazine derivatives under controlled conditions to form the pyrazine core . Key steps include monitoring reactions via TLC (e.g., n-Butanol:Ether 50:50) and optimizing solvent systems (e.g., absolute ethanol for recrystallization).

Q. Which spectroscopic and analytical techniques are employed to confirm the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and aromatic ring coupling patterns .

- X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between aromatic rings) and validate crystallinity .

- Elemental Analysis : Confirm C, H, N, and Br content within ±0.4% of theoretical values .

- Melting Point (mp) : Compare experimental mp (e.g., 72–73°C for analogs) to literature values to assess purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., acetic acid) to accelerate condensation .

- Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of brominated intermediates .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Purification : Employ column chromatography over silica gel to isolate high-purity fractions .

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental data (NMR/X-ray) be resolved for this compound?

- Methodological Answer :

- Conformational Analysis : Use X-ray data (e.g., dihedral angles of 86.97° between aromatic rings ) to refine computational models.

- Solvent Effects : Simulate NMR chemical shifts in explicit solvent models (e.g., DMSO-d6) to match experimental spectra .

- Dynamic Effects : Account for tautomerism or rotational barriers in simulations to align with observed splitting patterns .

Q. What strategies are effective in analyzing the impact of bromophenoxy substitution on the compound’s electronic properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λmax shifts with analogs (e.g., methoxy vs. bromo substituents) to quantify electron-withdrawing effects .

- Cyclic Voltammetry : Measure redox potentials to assess the bromophenoxy group’s influence on electron density .

- DFT Calculations : Map electrostatic potential surfaces to visualize charge distribution across the pyrazine ring .

Q. How to design experiments to assess the stability of this compound under varying conditions (pH, temperature)?

- Methodological Answer :

- Accelerated Degradation Studies :

- Thermal Stability : Heat samples to 40–80°C and monitor decomposition via HPLC .

- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

- Light Exposure : Use UV chambers to test photolytic degradation and identify degradants via HRMS .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate X-ray data (e.g., bond lengths/angles ) with solid-state NMR to resolve polymorphic discrepancies.

- Dynamic Processes : Investigate temperature-dependent NMR to detect conformational flexibility not captured in static crystal structures .

- Batch Variability : Replicate syntheses to rule out impurities or solvate formation affecting data .

Tables for Key Data

| Parameter | Example Data | Reference |

|---|---|---|

| Melting Point (mp) | 72–73°C (analog) | |

| Dihedral Angle (X-ray) | 86.97° between aromatic rings | |

| Elemental Analysis Tolerance | ±0.4% (C, H, N, Br) | |

| Synthetic Yield Optimization | 67% (hydrazine reflux method) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.